molecular formula C8H11N3O2 B8587557 5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one

5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one

Cat. No.: B8587557
M. Wt: 181.19 g/mol
InChI Key: LCLSCBDBHJAQGF-UHFFFAOYSA-N
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Description

5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable aldehyde with a diamine, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it may inhibit certain enzymes or receptors, thereby exerting its biological activities .

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: These compounds share a similar core structure and exhibit comparable chemical and biological properties.

    Pyrimidines: Pyrimidine derivatives also have similar applications in medicinal chemistry and material science.

Uniqueness

5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one is unique due to its specific substitution pattern and the presence of a hydroxy group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

7-hydroxy-2,2-dimethyl-1,3-dihydroimidazo[1,2-a]pyrimidin-5-one

InChI

InChI=1S/C8H11N3O2/c1-8(2)4-11-6(13)3-5(12)9-7(11)10-8/h3,12H,4H2,1-2H3,(H,9,10)

InChI Key

LCLSCBDBHJAQGF-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=O)C=C(N=C2N1)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The process is carried out according to the procedure described in stage g of Example 1, using 5 g of 4,4-dimethylimidazolidin-2-ylideneamine hydrobromide, 4 ml of diethyl malonate and 2.8 g of sodium methoxide. 4.5 g of 7-hydroxy-2,2-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one are thus obtained in the form of a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
2.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 250 mL of methanol under nitrogen, 5.21 g of sodium are added. Once dissolution is total and after returning to RT, 20 g of 5,5-dimethyl-4,5-dihydro-imidazol-2-amine bromide and 31.2 g of ethyl malonate are added. The medium is heated with reflux for 16 h. The reaction medium is dry concentrated, and then taken up in 40 mL of ice water. The expected product is precipitated by adding 1N HCl. The obtained precipitate is filtered, washed with water and then dried in the oven at 50° C. 18.62 g (yield=97%) of 7-hydroxy-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one are obtained as a white solid.
Name
5,5-dimethyl-4,5-dihydro-imidazol-2-amine bromide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

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